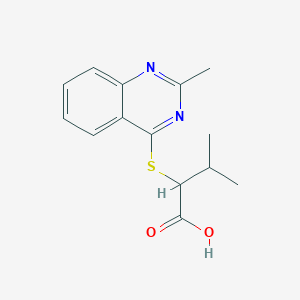
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, also known as M1S2B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a sulfhydryl-containing compound that is structurally related to cysteine and homocysteine.
Wirkmechanismus
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid exerts its effects through multiple mechanisms, including the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell growth and apoptosis. It has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular redox status, the regulation of gene expression, and the inhibition of cell proliferation and migration. It has also been shown to protect against oxidative stress-induced cell damage and to enhance the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its sulfhydryl group can be easily oxidized, which can affect its activity. Additionally, its effects can vary depending on the concentration used and the cell type studied.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, including its potential use in combination with other drugs or therapies, its application in different disease models, and the development of more potent analogs. Additionally, further studies are needed to elucidate its mechanisms of action and to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid involves the reaction of 2-methyl-4-quinazolinethiol with 3-chloro-2-methylpropionic acid in the presence of a base. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Eigenschaften
Produktname |
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
3-methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12(14(17)18)19-13-10-6-4-5-7-11(10)15-9(3)16-13/h4-8,12H,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZBYKKYGRJHEWBR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)



![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)